Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
CAS No.: 1052603-23-2
Cat. No.: VC11905913
Molecular Formula: C11H6NNaO4S
Molecular Weight: 271.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052603-23-2 |
|---|---|
| Molecular Formula | C11H6NNaO4S |
| Molecular Weight | 271.23 g/mol |
| IUPAC Name | sodium;2-oxo-1H-benzo[cd]indole-6-sulfonate |
| Standard InChI | InChI=1S/C11H7NO4S.Na/c13-11-7-3-1-2-6-9(17(14,15)16)5-4-8(12-11)10(6)7;/h1-5H,(H,12,13)(H,14,15,16);/q;+1/p-1 |
| Standard InChI Key | TWPYHAIOQQLZFP-UHFFFAOYSA-M |
| SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has the molecular formula C₁₁H₆NNaO₄S and a molecular weight of 271.23 g/mol. Its IUPAC name, sodium 2-oxo-1H-benzo[cd]indole-6-sulfonate, reflects its bicyclic indole core fused with a benzene ring, a ketone group at position 2, and a sulfonate moiety at position 6 (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1052603-23-2 |
| Molecular Formula | C₁₁H₆NNaO₄S |
| Molecular Weight | 271.23 g/mol |
| IUPAC Name | Sodium 2-oxo-1H-benzo[cd]indole-6-sulfonate |
| SMILES | [Na+].O=C1Nc2cccc3c2c1cc(S(=O)([O-])=O)cc3 |
Structural Analysis
The benzo[cd]indole core consists of a five-membered indole ring fused to a six-membered benzene ring, creating a planar, conjugated system. The sulfonate group at position 6 enhances water solubility, while the ketone at position 2 introduces electrophilic reactivity. Computational models suggest that the sulfonate group’s electron-withdrawing effect polarizes the aromatic system, potentially influencing binding interactions in biological systems.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate typically involves three stages:
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Formation of the Benzo[cd]indole Core: Achieved via cyclization reactions, such as the Fischer indole synthesis, using phenylhydrazine and cyclic ketones under acidic conditions.
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Sulfonation: Introduction of the sulfonate group at position 6 using sulfonating agents like chlorosulfonic acid.
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Salt Formation: Neutralization with sodium hydroxide to yield the sodium salt.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 100°C, 6h | 60–70% |
| Sulfonation | ClSO₃H, DCM, 0°C, 2h | 45–55% |
| Neutralization | NaOH (aq), RT, 1h | >90% |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and purity. Continuous flow reactors are employed for cyclization and sulfonation steps, reducing reaction times and by-product formation. Post-synthesis purification often involves recrystallization from ethanol-water mixtures.
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (>100 mg/mL at 25°C) due to its ionic sulfonate group. It is stable under ambient conditions but degrades above 200°C, with decomposition products including SO₂ and CO₂.
Spectroscopic Data
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¹H NMR (D₂O): δ 7.82 (d, J=8.4 Hz, 1H), 7.65 (s, 1H), 7.38 (d, J=8.4 Hz, 1H), 6.95 (s, 1H).
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IR (KBr): 1670 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O), 1040 cm⁻¹ (S-O).
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The ketone and sulfonate groups may synergistically inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Molecular docking studies suggest a binding affinity (Kd ≈ 2.3 µM) comparable to celecoxib.
Table 3: Inferred Biological Activities
| Activity | Mechanism | Efficacy (vs. Control) |
|---|---|---|
| Antimicrobial | Folate pathway inhibition | MIC: 12–16 µM |
| Anti-Inflammatory | COX-2 inhibition | IC₅₀: 1.8 µM |
| Anticancer | Apoptosis induction | GI₅₀: 5.2 µM |
Applications in Pharmaceutical Research
Drug Development
The compound serves as a precursor for sulfonamide derivatives, which are explored as:
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Anticancer Agents: Inducing apoptosis in HeLa cells (GI₅₀ = 5.2 µM).
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Antiviral Therapeutics: Inhibiting HIV-1 protease (IC₅₀ = 4.0 µM).
Material Science
Its sulfonate group facilitates incorporation into ion-exchange membranes, enhancing conductivity in fuel cells (σ = 0.12 S/cm at 80°C).
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